4-(2-Fluoro-5-methylphenyl)piperidine
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Overview
Description
4-(2-Fluoro-5-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methylphenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-Fluoro-5-methylphenyl bromide), organoboron compound (e.g., piperidine boronic acid), palladium catalyst (e.g., Pd(PPh3)4)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the efficiency and yield of the synthesis process. The use of automated systems and advanced catalysts can further enhance the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol
Substitution: Sodium amide (NaNH2) in liquid ammonia, thiourea in ethanol
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced piperidine derivatives
Substitution: Formation of substituted phenyl piperidine derivatives
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The piperidine moiety contributes to the compound’s overall stability and bioavailability . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)piperidine
- 4-(2-Methylphenyl)piperidine
- 4-(2-Chlorophenyl)piperidine
Comparison
4-(2-Fluoro-5-methylphenyl)piperidine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds with only one substituent. The fluorine atom increases the compound’s lipophilicity and membrane permeability, while the methyl group provides additional steric hindrance, influencing its interaction with molecular targets .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-12(13)11(8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
OZVCXIYRUSWWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2CCNCC2 |
Origin of Product |
United States |
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